

Navigating the Selectivity Landscape of 1,4-Oxazepane-Based Ligands: A Comparative Guide

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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic agents is paramount to mitigating off-target effects and ensuring clinical success. This guide provides a comparative analysis of the selectivity of 1,4-oxazepane-based ligands, a scaffold of growing interest in medicinal chemistry. By presenting available experimental data, this document aims to offer a clear perspective on the on- and off-target activities of this promising class of compounds.

The 1,4-oxazepane moiety is a versatile heterocyclic scaffold that has been incorporated into ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. While often designed for high potency at a specific primary target, the potential for these ligands to interact with other proteins underscores the need for comprehensive cross-reactivity profiling. This guide synthesizes data from various studies to facilitate a clearer understanding of the selectivity of these compounds.

Comparative Selectivity of 1,4-Oxazepane and Structurally Related Ligands

To provide a quantitative comparison, the following tables summarize the binding affinities (K_i in nM) of 1,4-oxazepane and the closely related 1,4-diazepane-based ligands against their primary targets and key off-targets.

Dopamine Receptor Subtype Selectivity

A series of 2,4-disubstituted 1,4-oxazepanes have been investigated as selective ligands for the dopamine D4 receptor, a target of interest for neuropsychiatric disorders. The following table presents the binding affinities of representative compounds for the human D2, D3, and D4 dopamine receptor subtypes.

Compound ID	Scaffold	R1	R2	D4 Ki (nM)	D2 Ki (nM)	D3 Ki (nM)	D2/D4 Selectivity Ratio	D3/D4 Selectivity Ratio
Compound A	1,4-Oxazepane	4-chlorobenzyl	2-methoxyphenyl	1.5	150	45	100	30
Compound B	1,4-Oxazepane	4-methylbenzyl	2-methoxyphenyl	2.1	250	63	119	30
Compound C	1,4-Oxazepane	4-chlorobenzyl	2-pyridyl	3.2	320	96	100	30
Compound D	1,4-Oxazepane	Benzyl	2-methoxyphenyl	5.0	450	125	90	25

Data synthesized from publicly available research on dopamine D4 receptor ligands.

Sigma Receptor Subtype Selectivity

The structurally analogous 1,4-diazepane scaffold has been explored for its potential as sigma (σ) receptor ligands. The sigma-1 ($\sigma 1$) and sigma-2 ($\sigma 2$) receptors are implicated in a variety of neurological and psychiatric conditions. The table below details the binding affinities of several 1,4-diazepane derivatives for both sigma receptor subtypes.[\[1\]](#)

Compound ID	Scaffold	R-Group	σ1 Ki (nM)	σ2 Ki (nM)	σ2/σ1 Selectivity Ratio
Compound 2c	1,4-Diazepane	Benzofuran	8.0	150	18.75
Compound 3c	1,4-Diazepane	2,4-Dimethylbenzofuran	8.0	28	3.5
Compound 2d	1,4-Diazepane	Quinoline	19	120	6.32
Compound 3d	1,4-Diazepane	2,4-Dimethylquinoline	25	45	1.8

Data adapted from a study on 1,4-diazepane-based sigma ligands.[\[1\]](#)

Kinase Selectivity Profile of a Benzoxazepinone Derivative

While not a simple 1,4-oxazepane, the benzo[2][3]oxazepin-4-one scaffold has been identified as a highly potent and selective inhibitor of Receptor Interacting Protein 1 (RIPK1) kinase.[\[4\]](#) A representative compound from this series underwent extensive kinase profiling, demonstrating remarkable selectivity. The following table summarizes the results from a scanMAX kinase panel, which screens against a large number of kinases.

Kinase Target	% Inhibition at 1 μM
RIPK1	>99
LIMK1	<10
LIMK2	<10
... (400+ other kinases)	<10

This data exemplifies the high degree of selectivity that can be achieved with oxazepine-containing scaffolds.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are generalized protocols for the key assays cited in this guide.

Radioligand Binding Assays for Dopamine and Sigma Receptors

These assays are the gold standard for determining the binding affinity of a ligand for a receptor.[\[5\]](#)

1. Membrane Preparation:

- Cells or tissues expressing the receptor of interest are homogenized in a cold buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

- A fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the target receptor) is incubated with the membrane preparation.
- Varying concentrations of the unlabeled test compound (the 1,4-oxazepane-based ligand) are added to the incubation mixture.
- The mixture is incubated to allow the binding to reach equilibrium.
- The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The inhibitory constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Kinase Selectivity Profiling (scanMAX Panel)

This high-throughput screening method assesses the interaction of a test compound with a large panel of kinases.

1. Assay Principle:

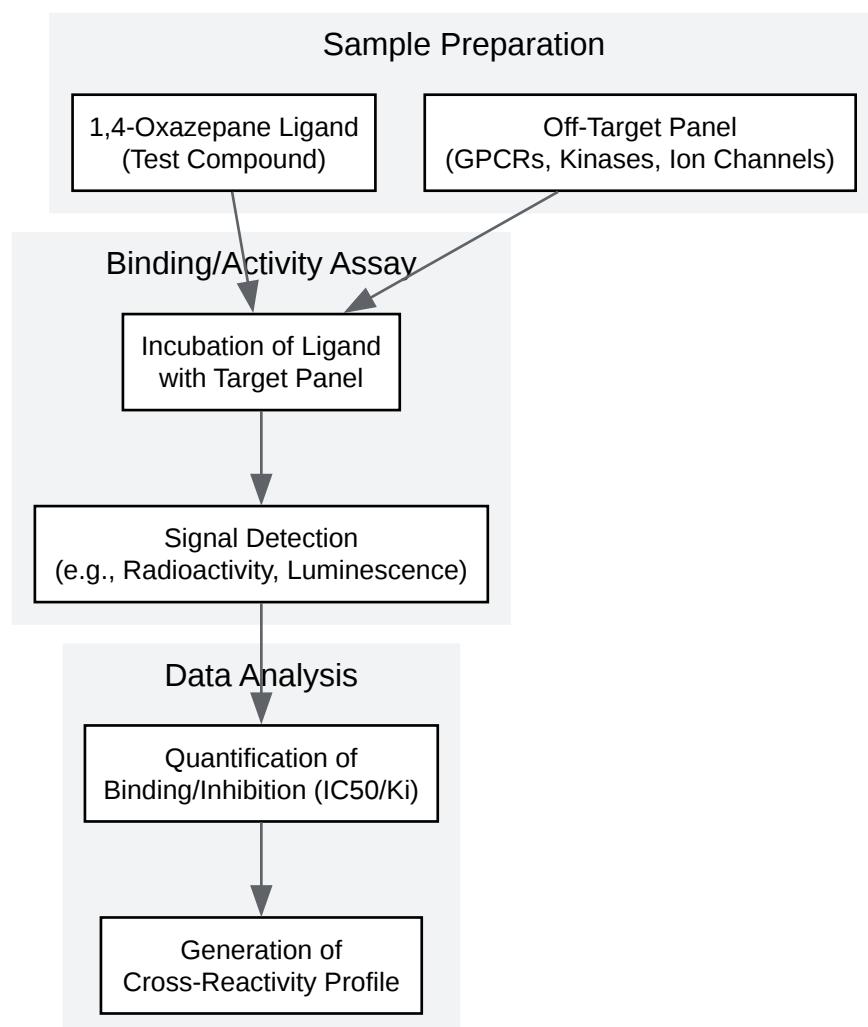
- The assay is based on a competitive binding format where the test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site.

2. Methodology:

- A large panel of purified human kinases are used.
- A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- The test compound is incubated with the kinase and the immobilized ligand.
- The amount of kinase that binds to the solid support is quantified, often using quantitative PCR (qPCR) for DNA-tagged kinases.
- The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a control.^[6]

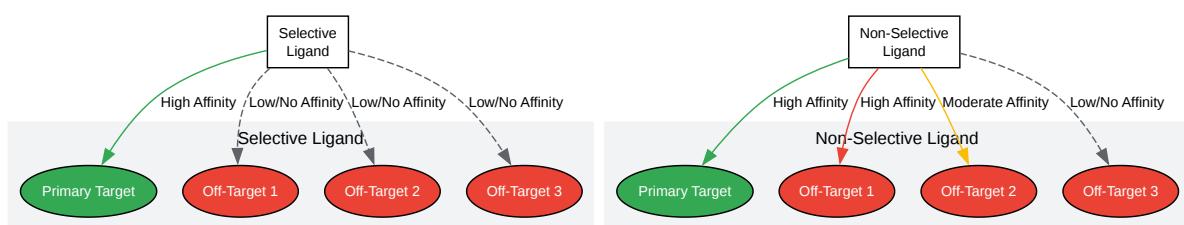
Visualizing Experimental Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



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A generalized workflow for in vitro cross-reactivity profiling.



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